molecular formula C14H10F3N5OS B11068519 2-[({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}sulfanyl)methyl]pyridine

2-[({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}sulfanyl)methyl]pyridine

Cat. No.: B11068519
M. Wt: 353.32 g/mol
InChI Key: WVXQUTINPVCFSW-UHFFFAOYSA-N
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Description

2-[({1-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAAZOL-5-YL}SULFANYL)METHYL]PYRIDINE is a complex organic compound characterized by the presence of a trifluoromethoxy group, a phenyl ring, a tetraazole ring, a sulfanyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({1-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAAZOL-5-YL}SULFANYL)METHYL]PYRIDINE typically involves multiple steps:

    Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethoxy Group: This step often involves nucleophilic substitution reactions where a trifluoromethoxy group is introduced to the phenyl ring.

    Coupling Reactions: The sulfanyl group is introduced via coupling reactions, often using thiol reagents.

    Final Assembly: The final step involves the coupling of the tetraazole and pyridine rings, typically under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The trifluoromethoxy group and other substituents on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s structural motifs are of interest in the design of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry

    Polymer Chemistry: The compound can be incorporated into polymers to impart specific properties such as increased thermal stability or chemical resistance.

Mechanism of Action

The mechanism by which 2-[({1-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAAZOL-5-YL}SULFANYL)METHYL]PYRIDINE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group and tetraazole ring can enhance binding affinity and specificity, while the sulfanyl group may participate in redox reactions or covalent modifications.

Comparison with Similar Compounds

Similar Compounds

    2-[({1-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAAZOL-5-YL}SULFANYL)METHYL]BENZENE: Similar structure but with a benzene ring instead of a pyridine ring.

    2-[({1-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAAZOL-5-YL}SULFANYL)METHYL]THIOPHENE: Similar structure but with a thiophene ring instead of a pyridine ring.

Uniqueness

The presence of the pyridine ring in 2-[({1-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAAZOL-5-YL}SULFANYL)METHYL]PYRIDINE imparts unique electronic properties and potential for coordination chemistry that are not present in its benzene or thiophene analogs. This makes it particularly valuable in applications requiring specific electronic interactions or catalytic activity.

Properties

Molecular Formula

C14H10F3N5OS

Molecular Weight

353.32 g/mol

IUPAC Name

2-[[1-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]sulfanylmethyl]pyridine

InChI

InChI=1S/C14H10F3N5OS/c15-14(16,17)23-12-6-4-11(5-7-12)22-13(19-20-21-22)24-9-10-3-1-2-8-18-10/h1-8H,9H2

InChI Key

WVXQUTINPVCFSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CSC2=NN=NN2C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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